molecular formula C13H10N2OS B2491853 N-Naphtho[2,1-d]thiazol-2-yl-acetamide CAS No. 54380-14-2

N-Naphtho[2,1-d]thiazol-2-yl-acetamide

Cat. No.: B2491853
CAS No.: 54380-14-2
M. Wt: 242.3
InChI Key: UCBPMPAWGJIOLK-UHFFFAOYSA-N
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Description

N-Naphtho[2,1-d]thiazol-2-yl-acetamide is a heterocyclic compound that contains both a naphthalene ring and a thiazole ring. The compound has the molecular formula C13H10N2OS and a molecular weight of 242.301 g/mol . It is known for its unique chemical structure, which imparts various biological and chemical properties.

Preparation Methods

The synthesis of N-Naphtho[2,1-d]thiazol-2-yl-acetamide typically involves the reaction of naphthoquinone with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-Naphtho[2,1-d]thiazol-2-yl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Scientific Research Applications

N-Naphtho[2,1-d]thiazol-2-yl-acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Naphtho[2,1-d]thiazol-2-yl-acetamide can be compared with other thiazole-containing compounds, such as:

These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its naphthalene ring, which imparts additional stability and biological activity.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8(16)14-13-15-11-7-6-9-4-2-3-5-10(9)12(11)17-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBPMPAWGJIOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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